3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
3-Methyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a carbonitrile (-CN) group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbonitrile group serves as a hydrogen bond acceptor, influencing molecular interactions .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)4-13-7(5)3-12/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYPDGGRZFTLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226874-95-8 | |
| Record name | 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper(I) Cyanide-Mediated Cyanation
A widely used method involves substituting halogen atoms at the pyridine’s 2-position with a cyano group. In Source , 2-chloro-3-nitro-5-trifluoromethylpyridine undergoes cyanation using copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 175°C for 15 minutes, yielding 3-nitro-5-trifluoromethylpyridine-2-carbonitrile (56% yield). While this intermediate contains a nitro group, subsequent reduction and methylation could yield the target compound.
Reaction Conditions :
- Catalyst : CuCN (1.0 equiv)
- Solvent : NMP
- Temperature : 175°C
- Time : 15 minutes
- Workup : Ethyl acetate extraction, silica gel chromatography
This method’s limitations include the need for high temperatures and moderate yields.
Sequential Halogen Substitution and Functionalization
Starting from 2,3-Dichloro-5-Trifluoromethylpyridine
Source outlines a two-step synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine. Fluorination with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C produces 2-fluoro-3-chloro-5-trifluoromethylpyridine, followed by cyanidation using zinc cyanide ([Zn(CN)₂]) under palladium catalysis (90% yield).
Key Steps :
- Fluorination :
- Reagent : KF
- Solvent : DMF
- Temperature : 120°C
- Cyanidation :
- Catalyst : Pd(PPh₃)₄
- Solvent : Tetrahydrofuran (THF)
To convert the 3-chloro group to methyl, a Suzuki-Miyaura coupling with methylboronic acid or nucleophilic substitution with methyl Grignard reagents could be employed.
Methyl Group Introduction via Malonate Derivatives
Diethyl Malonate Alkylation
Source demonstrates methyl group installation via diethyl malonate. In this method, 2-chloro-3-trifluoromethyl-5-nitropyridine reacts with diethyl malonate and sodium hydride in tetrahydrofuran (THF) to form dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate. Subsequent hydrolysis, decarboxylation, and bromination yield 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. Replacing bromine with a cyano group via palladium-catalyzed cyanation would complete the synthesis.
Optimization Notes :
- Decarboxylation : Requires heating under acidic conditions (e.g., HCl/EtOH).
- Cyanation : Use of Zn(CN)₂/Pd(0) achieves >85% conversion in analogous systems.
One-Pot Multistep Synthesis
Chloro-to-Cyano and Methyl Functionalization
Source describes a chloro-to-cyano conversion using 3-chloro-2-R-5-trifluoromethylpyridine (R = leaving group). Activation with 4-dimethylaminopyridine (DMAP) in acetone, followed by cyanide addition, yields 3-chloro-2-cyano-5-trifluoromethylpyridine. Methylation of the 3-chloro position via nickel-catalyzed cross-coupling with methylmagnesium bromide provides the target compound.
Advantages :
- Solvent : Low-toxicity dichloromethane or chloroform replaces acetonitrile.
- Yield : 89% after purification.
Comparative Analysis of Synthetic Routes
*Total yield over four steps.
Industrial-Scale Considerations
- Solvent Selection : NMP and DMF, while effective, pose environmental concerns. Source highlights dichloromethane and chloroform as greener alternatives.
- Catalyst Recycling : Palladium catalysts in Source necessitate recovery systems to reduce costs.
- Byproduct Management : Fluoride byproducts from KF reactions require scrubbers, as noted in Source .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides or pyridineamines .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile is in the development of agrochemicals. Compounds containing the trifluoromethyl moiety have been shown to exhibit enhanced efficacy in pest control. For instance, derivatives like fluazinam, synthesized using this compound as an intermediate, demonstrate significant antifungal activities against various pathogens affecting crops .
Key Agrochemical Products
| Product Name | Active Ingredient | Function |
|---|---|---|
| Fluazinam | This compound | Fungicide for crop protection |
| Fluazifop-butyl | Trifluoromethyl pyridine derivative | Herbicide targeting grass weeds |
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of various bioactive compounds. The unique properties conferred by the trifluoromethyl group enhance the pharmacological profiles of these drugs.
Notable Pharmaceutical Developments
Research indicates that several compounds derived from this structure are undergoing clinical trials, showcasing potential therapeutic applications in treating diseases such as cancer and infections . The incorporation of trifluoromethyl groups often leads to improved bioavailability and metabolic stability.
Case Studies
- Antifungal Activity : A study evaluated several trifluoromethyl pyridine derivatives, including this compound, for their antifungal properties against Fusarium species. Results indicated that certain derivatives exhibited significantly higher antifungal activity compared to traditional agents .
- Insecticidal Properties : Another research project focused on the insecticidal efficacy of this compound against Spodoptera frugiperda, revealing promising results that suggest its potential as an effective insecticide .
Mechanism of Action
The mechanism of action of 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
(a) 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- Structure: Replaces the methyl group at position 3 with an amino (-NH₂) group.
- Properties: The amino group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound is an intermediate in synthesizing Apalutamide, a prostate cancer drug .
- Molecular Weight : 187.12 g/mol (vs. 209.13 g/mol for the methyl analog) .
(b) 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
- Structure : Adds a 2-chlorobenzyloxy substituent at position 3.
- Properties : The bulky aromatic substituent increases molecular weight (312.67 g/mol) and may improve binding affinity to hydrophobic targets. Used in kinase inhibition studies .
(c) 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Functional Group Comparisons
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The -CF₃ and -CN groups synergistically deactivate the pyridine ring, directing electrophilic substitution to specific positions. For example, nitration of 3-(trifluoromethyl)pyridine-2-carbonitrile occurs at position 5 due to meta-directing effects .
- Acidity: The methyl group in this compound slightly increases basicity compared to amino or sulfonyl analogs, where electron-withdrawing substituents reduce pKa .
Biological Activity
3-Methyl-5-(trifluoromethyl)pyridine-2-carbonitrile, with the molecular formula C8H5F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a carbonitrile functional group. Its structural representation is as follows:
- Molecular Formula : C8H5F3N2
- SMILES : CC1=CC(=CN=C1C#N)C(F)(F)F
- InChI : InChI=1S/C8H5F3N2/c1-5-4-6(10)9-7(8(5)11,12)13/h4H,1H3
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyridine derivatives with trifluoroacetic anhydride followed by cyanation.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study highlighted that the introduction of a trifluoromethyl group in similar pyridine derivatives significantly improved their efficacy against various bacterial strains. The presence of the carbonitrile group may also contribute to this activity by enhancing lipophilicity and cellular uptake .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through several in vitro assays. Trifluoromethyl-containing compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, related compounds demonstrated selective COX-2 inhibition, suggesting that this compound may exhibit similar properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Receptor Modulation : It may interact with specific receptors that mediate pain and inflammation.
- Cellular Uptake : The trifluoromethyl group enhances the compound's ability to permeate cell membranes, facilitating its action within cells.
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results showed significant inhibition of edema in animal models, with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac. Histopathological analysis revealed minimal toxicity to gastrointestinal tissues, indicating a favorable safety profile .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of trifluoromethyl-substituted pyridines against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Exhibits both antibacterial and anti-inflammatory properties |
| 2-Bromo-5-methylpyridine | Moderate | Low | Less effective than trifluoromethyl analogs |
| 4-Fluoro-6-methoxy-pyridine | Low | High | Strong anti-inflammatory but weak antimicrobial activity |
Q & A
Q. What are the common synthetic routes for 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile?
- Methodological Answer : Synthesis typically involves functionalizing a pyridine precursor. For example, 3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile (a structural analog) is synthesized via nucleophilic substitution using anhydrous K₂CO₃ in acetonitrile, followed by acid workup . To introduce the methyl group, a methylating agent (e.g., methyl iodide) could be used under basic conditions. Alternative routes may involve cross-coupling reactions (e.g., Suzuki-Miyaura) with methyl-substituted boronic acids, though steric hindrance from the trifluoromethyl group may require optimized catalysts.
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Identify substituent positions and confirm trifluoromethyl integration. For example, the trifluoromethyl group shows a characteristic ¹⁹F NMR signal near -60 ppm .
- IR Spectroscopy : The nitrile group exhibits a sharp C≡N stretch at ~2200–2250 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer :
- HPLC/GC Analysis : Quantify impurities using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).
- Melting Point Determination : Compare observed mp with literature values (if available).
- Elemental Analysis : Verify C, H, N, and F percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can computational modeling predict the herbicidal activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to protoporphyrinogen oxidase (PPO), a target for herbicides. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with the enzyme’s hydrophobic pockets .
- QSAR Studies : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity. Methyl groups may modulate steric accessibility to the active site.
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. MeCN), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures. For example, achieved high yields using MeCN and K₂CO₃ at room temperature .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-methylation).
Q. How do substituents influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density at the pyridine ring, directing electrophilic substitution to the 4-position. Methyl groups donate weakly, slightly offsetting this effect.
- DFT Calculations : Compute Fukui indices to predict reactive sites. For example, the nitrile group may act as a hydrogen-bond acceptor in biological systems .
Q. What strategies improve stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the nitrile group as a metabolically labile ester or amide.
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce degradation.
- pH Stability Studies : Test compound integrity in buffers mimicking plant or mammalian systems (pH 4–8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
